molecular formula C11H16I2N2O5 B1260267 Iodopyracet I-125 CAS No. 78308-51-7

Iodopyracet I-125

Cat. No.: B1260267
CAS No.: 78308-51-7
M. Wt: 506.06 g/mol
InChI Key: RERHJVNYJKZHLJ-QWLQROHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IODOPYRACET I 125, also known as Iodopyracet labeled with Iodine-125, is a radiocontrast agent used primarily in medical imaging and diagnostic procedures. It is a compound that combines the properties of iodopyracet, a radiopaque substance, with the radioactive isotope Iodine-125. This combination allows for enhanced imaging capabilities, particularly in renal function tests and other diagnostic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of IODOPYRACET I 125 involves the iodination of pyracet with Iodine-125. The process typically includes the following steps:

Industrial Production Methods

Industrial production of IODOPYRACET I 125 involves large-scale iodination processes, often using automated systems to handle the radioactive materials safely. The production facilities are equipped with specialized equipment to manage the radioactive waste and ensure the safety of the workers and the environment .

Chemical Reactions Analysis

Types of Reactions

IODOPYRACET I 125 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce iodinated alcohols .

Mechanism of Action

The mechanism of action of IODOPYRACET I 125 involves its ability to emit low-energy gamma rays, which can be detected by imaging equipment. The compound is selectively taken up by certain tissues, allowing for precise imaging of specific organs or tumors. The radioactive decay of Iodine-125 leads to the emission of gamma rays, which are captured by detectors to create detailed images .

Properties

CAS No.

78308-51-7

Molecular Formula

C11H16I2N2O5

Molecular Weight

506.06 g/mol

IUPAC Name

2-[3,5-bis(125I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8-2,9-2;

InChI Key

RERHJVNYJKZHLJ-QWLQROHJSA-N

SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Isomeric SMILES

C1=C(C(=O)C(=CN1CC(=O)O)[125I])[125I].C(CO)NCCO

Canonical SMILES

C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO

Key on ui other cas no.

78308-51-7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.